Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate
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Overview
Description
Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
The synthesis of Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate typically involves the reaction of 4-acetyl-3-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl (4-acetyl-3-hydroxypyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl (3-hydroxy-2-pyridinyl)acetate: This compound lacks the acetyl group at the 4-position, which may result in different chemical and biological properties.
Ethyl (3-acetyl-2-hydroxypyridin-4-YL)acetate:
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
ethyl 2-(4-acetyl-3-hydroxypyridin-2-yl)acetate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-10(14)6-9-11(15)8(7(2)13)4-5-12-9/h4-5,15H,3,6H2,1-2H3 |
InChI Key |
SUHXQXIVONOOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1O)C(=O)C |
Origin of Product |
United States |
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